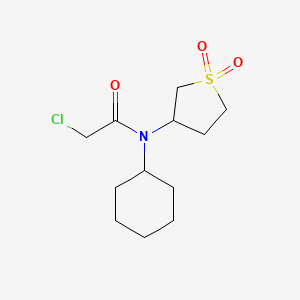

2-Chloro-N-cyclohexyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide

CAS No.: 5553-25-3

Cat. No.: VC8416869

Molecular Formula: C12H20ClNO3S

Molecular Weight: 293.81 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5553-25-3 |

|---|---|

| Molecular Formula | C12H20ClNO3S |

| Molecular Weight | 293.81 g/mol |

| IUPAC Name | 2-chloro-N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)acetamide |

| Standard InChI | InChI=1S/C12H20ClNO3S/c13-8-12(15)14(10-4-2-1-3-5-10)11-6-7-18(16,17)9-11/h10-11H,1-9H2 |

| Standard InChI Key | NEISTALGUSTYIU-UHFFFAOYSA-N |

| SMILES | C1CCC(CC1)N(C2CCS(=O)(=O)C2)C(=O)CCl |

| Canonical SMILES | C1CCC(CC1)N(C2CCS(=O)(=O)C2)C(=O)CCl |

Introduction

2-Chloro-N-cyclohexyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide is a complex organic compound with a unique structural composition. It features a cyclohexyl group, a dioxothiolan moiety, and a chloro substituent, which contribute to its chemical reactivity and potential biological activities. This compound is of interest in various fields due to its structural similarities with other biologically active molecules.

Structural Features

The compound's structure includes a cyclohexyl group attached to an acetamide backbone, which is further substituted with a 1,1-dioxo-1lambda6-thiolan-3-yl moiety. This unique combination of functional groups can influence its solubility, reactivity, and biological interactions.

Biological Activities

While specific biological activities of 2-Chloro-N-cyclohexyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide are not extensively documented, compounds with similar structures have shown potential in various therapeutic areas. For instance, related compounds have been studied for antimicrobial and anticancer properties, often acting through mechanisms that involve enzyme inhibition or disruption of cellular processes.

Synthesis and Applications

The synthesis of this compound typically involves multiple steps, starting with the preparation of the dioxothiolan moiety and the cyclohexylamine. The reaction conditions and reagents used can significantly affect the yield and purity of the final product. Continuous flow reactors may be employed to optimize large-scale synthesis.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with 2-Chloro-N-cyclohexyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide, each with unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methyl-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide | Contains a thiazolidin derivative | Exhibits antimicrobial and anticancer activities |

| 2-Chloro-N-(1,1-dioxothiolan-3-yl)-N-(methoxyethyl)acetamide | Methoxyethyl substituent | Affects solubility and reactivity |

| 2-Chloro-N-(1,1-dioxidotetrahydrothien-3-yl)-N-(tetrahydrofuran)acetamide | Tetrahydrofuran moiety | Alters interaction with biological targets |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume